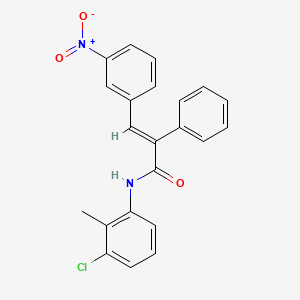![molecular formula C22H28N2O6S3 B5209300 1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine](/img/structure/B5209300.png)
1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine, also known as SPDP, is a chemical compound that is widely used in scientific research. This molecule is a crosslinking agent that is used to covalently link proteins, peptides, and other molecules. SPDP is a highly reactive molecule that can be used to modify the surface of proteins, to create conjugates, and to label molecules. In
作用機序
1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine is a highly reactive molecule that can form covalent bonds with proteins and other molecules. The mechanism of action of this compound involves the formation of a disulfide bond between the this compound molecule and the target molecule. This disulfide bond can then be reduced to form a stable thiol linkage. The formation of this linkage results in the covalent modification of the target molecule.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of certain enzymes by covalently modifying their active sites. This compound has also been shown to induce protein aggregation, which can be useful in the study of protein folding and misfolding.
実験室実験の利点と制限
One advantage of 1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine is that it is a highly reactive molecule that can covalently link proteins and other molecules. This makes it a useful tool in the study of protein-protein interactions, protein folding, and other biochemical processes. However, one limitation of this compound is that it can be difficult to work with due to its high reactivity. Careful attention must be paid to the synthesis and handling of this compound to ensure that it is used safely and effectively.
将来の方向性
There are many future directions for the use of 1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine in scientific research. One potential direction is the development of new drug delivery systems using this compound conjugates. Another potential direction is the use of this compound in the study of protein-protein interactions and protein folding. Additionally, this compound could be used to create new biomaterials with unique properties. Overall, the future of this compound in scientific research is bright, and its potential applications are vast.
合成法
1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine can be synthesized by the reaction of 3,1-phenylenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. The resulting product is then treated with sodium hydride to form the final product. The synthesis of this compound is a multi-step process that requires careful attention to detail and expertise in organic chemistry.
科学的研究の応用
1,1'-[sulfonylbis(3,1-phenylenesulfonyl)]dipiperidine is a widely used crosslinking agent in scientific research. It is used to covalently link proteins, peptides, and other molecules. This compound can be used to modify the surface of proteins, to create conjugates, and to label molecules. This compound is also used in the development of new drugs and therapies. For example, this compound has been used to create targeted drug delivery systems by conjugating drugs to specific proteins.
特性
IUPAC Name |
1-[3-(3-piperidin-1-ylsulfonylphenyl)sulfonylphenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O6S3/c25-31(26,19-9-7-11-21(17-19)32(27,28)23-13-3-1-4-14-23)20-10-8-12-22(18-20)33(29,30)24-15-5-2-6-16-24/h7-12,17-18H,1-6,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOXIQJIFNXKJJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-amino-4-(1-ethylpropyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5209241.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(2,3,6-trifluorophenyl)acetamide](/img/structure/B5209244.png)
![benzyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5209249.png)

![4-[4-(2-methoxy-4-methylphenoxy)butoxy]benzaldehyde](/img/structure/B5209257.png)
![3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5209259.png)
![ethyl 6-methyl-2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5209260.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}methanesulfonamide](/img/structure/B5209272.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(4-methylphenyl)ethanediamide](/img/structure/B5209279.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5209287.png)
![4-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-furylmethyl)-3-methoxybenzamide](/img/structure/B5209293.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylacrylamide](/img/structure/B5209298.png)
